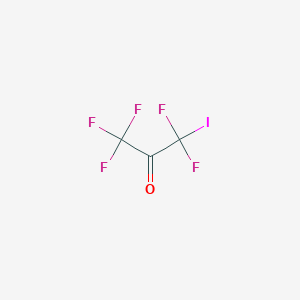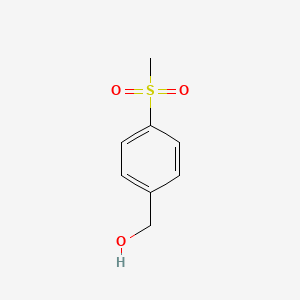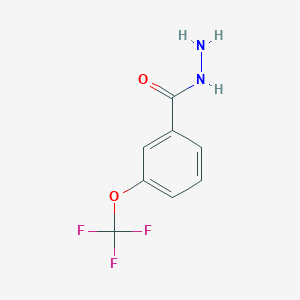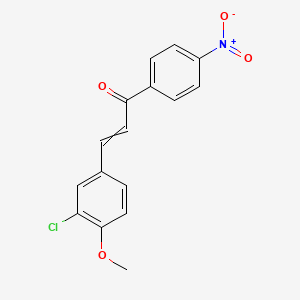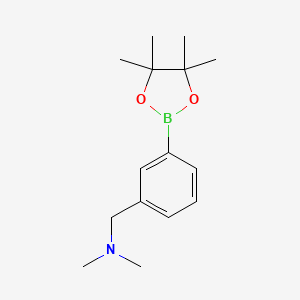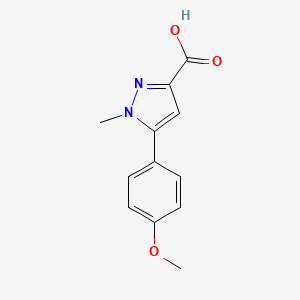
5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy group attached to the phenyl ring and the methyl group on the pyrazole ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, the synthesis would likely involve the condensation of a 4-methoxyphenyl-substituted diketone with a methylhydrazine, followed by oxidation to introduce the carboxylic acid group. However, the provided papers do not detail the synthesis of this exact compound. They do describe related syntheses, such as the reaction of indanones with phenyl isothiocyanates to produce indenopyrazoles , and the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electron distribution and reactivity of the compound. The methoxy and methyl groups can also affect the molecule's conformation and electronic properties. The crystallographic characterization of a related compound, 3-methoxycarbonyl-1-methyl-4-trifluoromethylpyrazole, shows that the pyrazole ring and the carboxy group plane are nearly coplanar, which may be similar in the compound of interest .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the ring. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide leads to different products based on the reactant ratio . Similarly, nitration of the same compound results in different nitro derivatives depending on the reaction conditions . These reactions are indicative of the reactivity of pyrazole derivatives and could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a small energy gap between the frontier molecular orbitals in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is responsible for its nonlinear optical activity . The intermolecular hydrogen bonds observed in the crystal packing of this compound also contribute to its stability . These properties are relevant when considering the potential applications of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid in various fields, such as materials science or pharmacology.
Wissenschaftliche Forschungsanwendungen
-
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application : This compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which exhibit variable functionality in different cancer and inflammation models .
- Method : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
-
- Application : 4-(4-Methoxyphenyl) butanoic acid (4-MPB), a derivative of the compound, showed protective effects against endoplasmic reticulum stress-induced neuronal cell death .
- Method : The study involved the use of 4-MPB and its derivatives in a laboratory setting .
- Results : The study found that 4-MPB exhibits neuroprotective effects, but further optimization is necessary for clinical use .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCMCIJHBQWLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390219 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
CAS RN |
957312-76-4 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

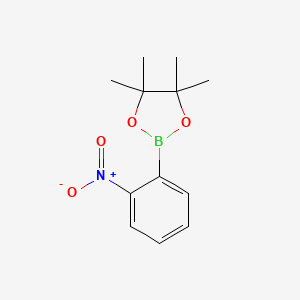

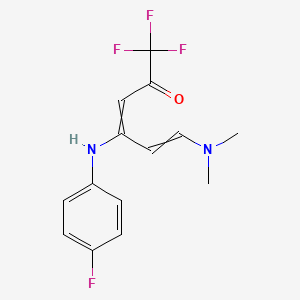
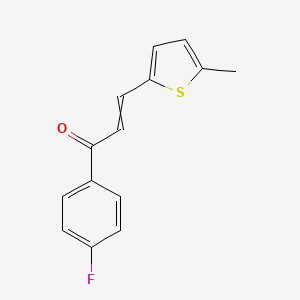
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
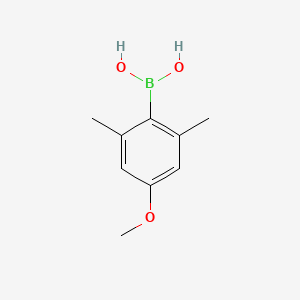
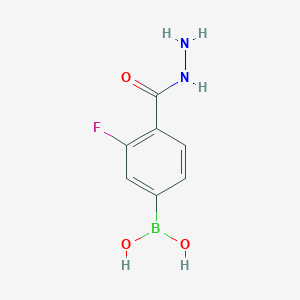
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)
![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
